![molecular formula C16H14N2OS B2948921 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide CAS No. 313662-39-4](/img/structure/B2948921.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide
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Overview
Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide” is a chemical compound . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular formula of “N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide” is C26H22N4O2S3 . The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.Physical And Chemical Properties Analysis
The molecular weight of “N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide” is 518.683 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
- Heterocyclic compounds, including those with a thiophene core, have garnered attention in anticancer research. These compounds possess intrinsic versatility and unique physicochemical properties, making them essential in medicinal chemistry .
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide may exhibit promising activity against malignancies. Researchers have investigated its potential as an anticancer agent .
- Mechanisms of action include promoting apoptosis through the intrinsic pathway, involving phosphatidylserine flipping, cytochrome c release, and caspase activation .
- Nanotechnology offers effective selective targeting of drugs. Considering the advent of nanovectorization, researchers explore ways to improve pharmacokinetic and pharmacodynamic properties of heterocyclic compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide .
- By encapsulating this compound in nanoparticles or nanocarriers, scientists aim to enhance its therapeutic efficacy and minimize side effects .
- For instance, compound 7g exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Research
Drug Delivery and Nanomedicine
Materials Science
Antibacterial Activity
Organic Synthesis
Pharmaceutical Development
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide is UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall .
Biochemical Pathways
The affected pathway is the peptidoglycan biosynthesis pathway . The inhibition of UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase disrupts this pathway, preventing the formation of a complete and functional bacterial cell wall .
Result of Action
The molecular effect of the compound’s action is the inhibition of the enzyme UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . On a cellular level, this results in the disruption of the peptidoglycan biosynthesis pathway, leading to the weakening of the bacterial cell wall .
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-13-12-7-4-8-14(12)20-16(13)18-15(19)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTVOTKVSUQRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide |
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